tributyl(prop-1-en-2-yl)stannane
Overview
Description
tributyl(prop-1-en-2-yl)stannane is an organotin compound with the chemical formula C₁₅H₃₂Sn. It is a colorless liquid that finds use in various scientific research applications, particularly in organic and organometallic chemistry . This compound is known for its unique chemical properties, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(prop-1-en-2-yl)stannane typically involves the reaction of allyl bromide (CH₂=CH-CH₂Br) with tributyltin hydride (Bu₃SnH) in the presence of a catalyst such as palladium (Pd). The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
tributyl(prop-1-en-2-yl)stannane undergoes various types of chemical reactions, including:
Stannylation: Introduction of a tributyltin group (SnBu₃) onto an organic molecule.
Hydrostannylation: Addition of a hydrogen atom (H) and a tributyltin group across a double bond (C=C) in an alkene molecule.
Negishi Coupling: Coupling with various organic halides (R-X) in the presence of a palladium catalyst to form new carbon-carbon (C-C) bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, allyl bromide, and tributyltin hydride. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
Scientific Research Applications
tributyl(prop-1-en-2-yl)stannane has a wide range of scientific research applications, including:
Organic Synthesis: Used as a versatile building block due to the presence of the carbon-tin (C-Sn) bond.
Material Science: Explored for the development of novel functional materials such as organic photovoltaics and organic light-emitting diodes (OLEDs).
Catalysis: Serves as a reagent and catalyst in various chemical transformations.
Pharmaceuticals: Utilized in drug synthesis, particularly in pharmaceuticals involved in combatting cancer.
Mechanism of Action
The mechanism of action of tributyl(prop-1-en-2-yl)stannane involves the formation of carbon-tin (C-Sn) bonds, which can undergo various transformations. The compound acts as a hydrogen atom donor in hydrostannylation reactions, facilitating the selective addition of tributyltin groups to unsaturated substrates. The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of palladium and other transition metals used in the reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tributylstannyl)quinoline
- 2-(Tributylstannyl)thiophene
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)pyrimidine
Uniqueness
tributyl(prop-1-en-2-yl)stannane is unique due to its ability to participate in a wide range of chemical reactions, particularly those involving the formation of carbon-tin (C-Sn) bonds. Its versatility as a building block in organic synthesis and its applications in material science and pharmaceuticals set it apart from other similar compounds.
Biological Activity
Tributyl(prop-1-en-2-yl)stannane, an organotin compound, has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article presents a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tributyl group attached to a prop-1-en-2-yl moiety. This structure imparts unique reactivity and properties to the compound, making it valuable for both synthetic and biological applications. Organotin compounds are known for their ability to participate in radical reactions, which can lead to the formation of complex biomolecules.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Endocrine Disruption : Organotin compounds have been shown to exhibit endocrine-disrupting properties, affecting reproductive health in various organisms. Studies indicate that these compounds can interfere with hormone signaling pathways, leading to adverse developmental outcomes.
- Cytotoxicity : Research has demonstrated that tributyl stannanes can induce apoptosis in certain cell lines. This effect is often mediated through the disruption of cellular membranes and interference with lipid bilayer integrity.
- Enzyme Inhibition : The compound has been reported to interact with various enzymes, potentially inhibiting their activity through covalent modifications or competitive inhibition. This can affect metabolic pathways and cellular functions.
Toxicological Studies
A significant body of research has focused on the toxicological profiles of tributyl stannanes. Various studies have assessed their acute and chronic toxicity, revealing several important findings:
Case Studies
Several case studies illustrate the biological activity of this compound:
- Apoptosis Induction in Cancer Cells : A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant increase in apoptotic markers following exposure, suggesting potential applications in cancer therapy.
- Endocrine Disruption Assessment : Research examining the impact of organotin compounds on reproductive health found that tributyl stannanes could disrupt normal endocrine function, leading to reduced fertility rates in animal models .
- Environmental Toxicity : A comprehensive review highlighted the environmental risks associated with organotin compounds, including this compound. The study noted significant toxicity to aquatic life, raising concerns about its use in industrial applications.
Properties
IUPAC Name |
tributyl(prop-1-en-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMSLVXNEXVCIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446619 | |
Record name | 2-(Tributylstannyl)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100073-15-2 | |
Record name | 2-(Tributylstannyl)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, tributyl(1-methylethenyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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